molecular formula C19H22N2O3 B2620294 1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-methoxyphenyl)urea CAS No. 2034411-95-3

1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-methoxyphenyl)urea

Numéro de catalogue B2620294
Numéro CAS: 2034411-95-3
Poids moléculaire: 326.396
Clé InChI: MCVPQQSUWSTPGJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-methoxyphenyl)urea, also known as GSK1363089, is a small molecule inhibitor of the mammalian target of rapamycin (mTOR). It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases.

Mécanisme D'action

1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-methoxyphenyl)urea inhibits the activity of mTOR, a serine/threonine kinase that plays a crucial role in cell growth, proliferation, and survival. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which have different functions and downstream targets. 1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-methoxyphenyl)urea selectively inhibits mTORC1, which leads to the inhibition of protein synthesis, cell cycle progression, and angiogenesis. Inhibition of mTORC1 also activates autophagy, a cellular process that degrades damaged organelles and proteins, which can have both pro-survival and pro-death effects depending on the context.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-methoxyphenyl)urea depend on the specific cell type and context. In cancer cells, 1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-methoxyphenyl)urea inhibits the growth and proliferation of cells by inducing cell cycle arrest and apoptosis. It also inhibits angiogenesis, which is necessary for tumor growth and metastasis. In neurodegenerative disorders, 1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-methoxyphenyl)urea has been shown to have neuroprotective effects by reducing oxidative stress, inflammation, and neuronal death. In metabolic diseases, 1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-methoxyphenyl)urea improves insulin sensitivity and glucose metabolism by inhibiting mTORC1 signaling.

Avantages Et Limitations Des Expériences En Laboratoire

1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-methoxyphenyl)urea has several advantages for lab experiments. It is a well-characterized and selective inhibitor of mTORC1, which makes it a valuable tool for studying the role of mTORC1 in various cellular processes. It is also relatively stable and can be easily synthesized in large quantities. However, 1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-methoxyphenyl)urea has some limitations as well. It has low solubility in water, which can make it difficult to use in certain assays. It also has limited selectivity for mTORC1 over mTORC2, which can lead to off-target effects.

Orientations Futures

There are several future directions for the study of 1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-methoxyphenyl)urea. One area of interest is the development of more selective mTORC1 inhibitors that have fewer off-target effects. Another area of interest is the combination of 1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-methoxyphenyl)urea with other drugs to enhance its therapeutic efficacy. For example, 1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-methoxyphenyl)urea has been shown to enhance the anti-tumor effects of chemotherapy and radiation therapy in preclinical models. Further studies are needed to determine the optimal combination strategies and dosing regimens. Finally, the potential use of 1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-methoxyphenyl)urea in personalized medicine approaches, where patients are selected based on specific molecular biomarkers, is an area of active investigation.

Méthodes De Synthèse

The synthesis of 1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-methoxyphenyl)urea involves a multi-step process that starts with the reaction of 2-methoxyphenyl isocyanate with 2-methoxy-2,3-dihydro-1H-indene-2-carboxylic acid to form the corresponding urea derivative. The intermediate is then reacted with 2-chloro-N-(4-methoxyphenyl)acetamide to give the final product. The overall yield of the synthesis is around 15%, and the purity of the compound is greater than 98%.

Applications De Recherche Scientifique

1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-methoxyphenyl)urea has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, including breast cancer, lung cancer, prostate cancer, and melanoma. It has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. In addition, 1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-methoxyphenyl)urea has been investigated for its potential use in the treatment of metabolic diseases, such as type 2 diabetes and obesity.

Propriétés

IUPAC Name

1-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-23-17-10-6-5-9-16(17)21-18(22)20-13-19(24-2)11-14-7-3-4-8-15(14)12-19/h3-10H,11-13H2,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVPQQSUWSTPGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCC2(CC3=CC=CC=C3C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-methoxyphenyl)urea

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.